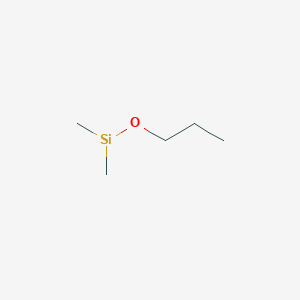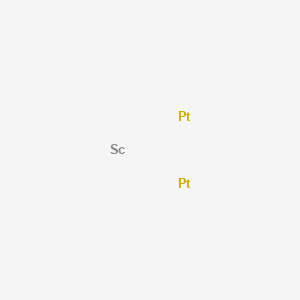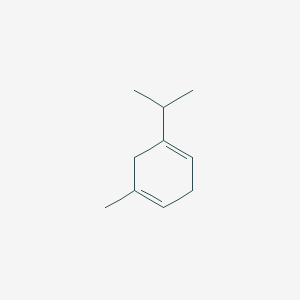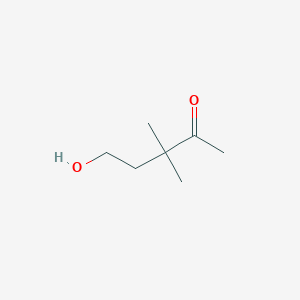
5-Hydroxy-3,3-dimethylpentan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-3,3-dimethylpentan-2-one is an organic compound that belongs to the class of ketones It is characterized by the presence of a hydroxyl group (-OH) and a carbonyl group (C=O) within its molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Oxidation of 5-Hydroxy-3,3-dimethylpentan-2-ol: One method to synthesize 5-Hydroxy-3,3-dimethylpentan-2-one involves the oxidation of 5-Hydroxy-3,3-dimethylpentan-2-ol using oxidizing agents such as sodium periodate (NaIO4) under controlled conditions.
Dehydration of 5-Hydroxy-3,3-dimethylpentan-2-ol: Another method involves the dehydration of 5-Hydroxy-3,3-dimethylpentan-2-ol using sulfuric acid (H2SO4) as a catalyst.
Industrial Production Methods
The industrial production of this compound typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 5-Hydroxy-3,3-dimethylpentan-2-one can undergo further oxidation to form carboxylic acids.
Reduction: It can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Sodium periodate (NaIO4), potassium permanganate (KMnO4).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Sulfuric acid (H2SO4) for dehydration reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ketones depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-3,3-dimethylpentan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-3,3-dimethylpentan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups play a crucial role in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Dimethylpentan-2-one: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
5-Hydroxy-3-methylpentan-2-one: Similar structure but with a different substitution pattern, leading to different reactivity and applications.
Uniqueness
5-Hydroxy-3,3-dimethylpentan-2-one is unique due to the presence of both hydroxyl and carbonyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Eigenschaften
CAS-Nummer |
63820-01-9 |
|---|---|
Molekularformel |
C7H14O2 |
Molekulargewicht |
130.18 g/mol |
IUPAC-Name |
5-hydroxy-3,3-dimethylpentan-2-one |
InChI |
InChI=1S/C7H14O2/c1-6(9)7(2,3)4-5-8/h8H,4-5H2,1-3H3 |
InChI-Schlüssel |
CZZJEFYSXHQQRP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C)(C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


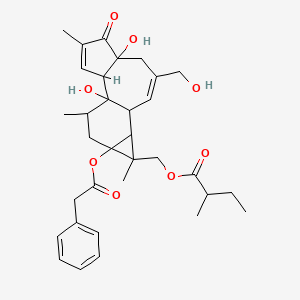
![1-{[1,3-Bis(octyloxy)propan-2-YL]oxy}octane](/img/structure/B14483910.png)
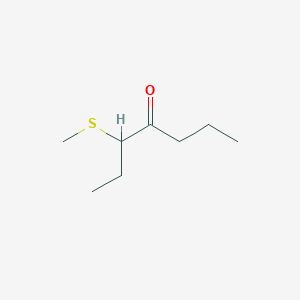
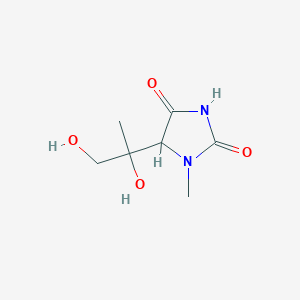

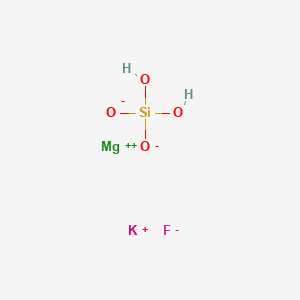
![(1,4-Phenylene)bis[(9H-fluoren-3-yl)methanone]](/img/structure/B14483939.png)
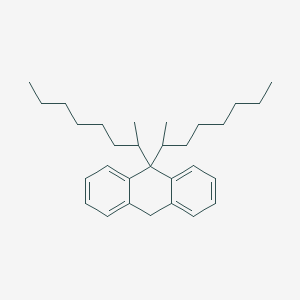
![1,1'-{Oxybis[(12-oxododecane-12,1-diyl)oxy]}bis(2-diazonio-3,3,3-trifluoroprop-1-en-1-olate)](/img/structure/B14483958.png)

